

Physical and chemical properties of dipropenyl sulfide

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Compound of Interest

Compound Name: Dipropenyl sulfide

Cat. No.: B12197789

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An In-depth Technical Guide on the Physical and Chemical Properties of **Dipropenyl Sulfide**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **dipropenyl sulfide**. The information is intended for researchers, scientists, and professionals in drug development and related fields. Data is presented in structured tables for clarity, and detailed experimental methodologies are provided for key analytical techniques.

General and Chemical Properties

Dipropenyl sulfide, specifically Di-1-propenyl sulfide, is an organosulfur compound naturally found as a volatile constituent in plants of the Allium genus, such as garlic and onions.^[1] It is classified as an organic sulfide and an olefinic compound, indicating its chemical reactivity is characterized by the presence of both a sulfide linkage and carbon-carbon double bonds.^[1]

Table 1: General and Chemical Identifiers of **Dipropenyl Sulfide**

Property	Value
Molecular Formula	C₆H₁₀S ^[1]
IUPAC Name	(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene ^[1]
Synonyms	Di-1-propenyl sulfide, 1,1'-thiobis(1-propene), 4-Thia-2,5-heptadiene ^[1]

| CAS Number | 33922-80-4 |

Physical Properties

Dipropenyl sulfide exists as a clear, nearly colorless liquid and is noted for its savory, brown aroma. Its key physical characteristics are summarized in the tables below.

Table 2: Core Physical Properties of **Dipropenyl Sulfide**

Property	Value
Molecular Weight	114.21 g/mol
Physical Description	Clear almost colourless liquid; Savoury brown aroma
Boiling Point	137.0 - 140.0 °C (@ 760 mm Hg)
Density	0.875 - 0.942 g/cm ³

| Refractive Index | 1.498 - 1.526 |

Table 3: Solubility of **Dipropenyl Sulfide**

Solvent	Solubility
DMSO	Very slightly soluble

| Ethanol | Soluble |

Spectral and Analytical Data

Structural elucidation and purity assessment of **dipropenyl sulfide** rely on standard spectroscopic techniques.

Table 4: Key Spectral Data for **Dipropenyl Sulfide**

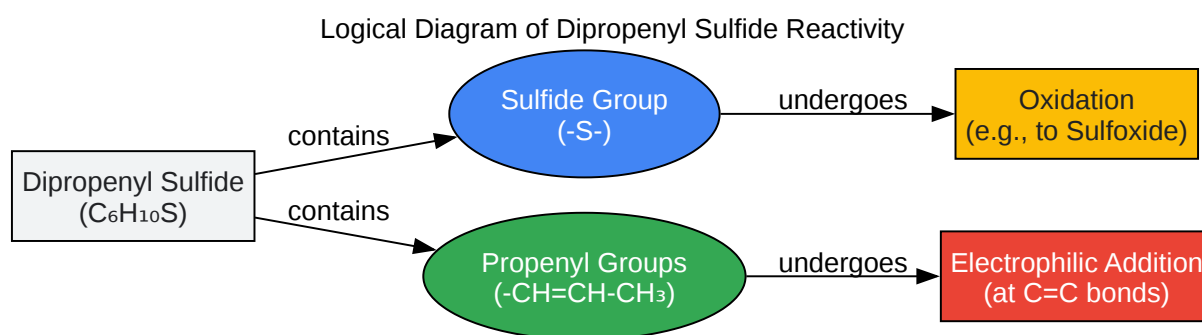
Data Type	Availability / Reference
¹³ C NMR	Data available via NMRShiftDB

| Mass Spectrometry (GC-MS) | Data available via NIST Mass Spectrometry Data Center |

Chemical Reactivity and Stability

The chemical nature of **dipropenyl sulfide** is dictated by its two primary functional groups: the sulfide bridge and the two propenyl (alkene) moieties. The sulfide group is nucleophilic and susceptible to oxidation, potentially forming sulfoxides and sulfones. The alkene groups can undergo electrophilic addition reactions.

The related saturated compound, dipropyl sulfide, has been shown to exhibit antioxidative and chemopreventive activities, including the induction of phase II enzymes like glutathione-S-transferase. While these specific activities have not been confirmed for **dipropenyl sulfide**, its structural similarity suggests potential for related biological interactions.



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Caption: Logical diagram of **dipropenyl sulfide**'s reactivity.

Experimental Protocols

Detailed experimental procedures for the characterization of organosulfur compounds like **dipropenyl sulfide** are crucial for ensuring data accuracy and reproducibility. The following are

standard methodologies adapted for this specific compound.

Purity Assessment and Separation by Gas Chromatography (GC)

This method is used to determine the purity of **dipropenyl sulfide** and separate it from volatile impurities.

- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of **dipropenyl sulfide** in a volatile organic solvent such as dichloromethane or acetone.
- Instrumentation: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).
- Chromatographic Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium or Nitrogen at a constant flow rate of 1-2 mL/min.
 - Oven Temperature Program: Initiate at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, followed by a 5-minute hold.
- Data Analysis: The purity is determined by calculating the peak area percentage of **dipropenyl sulfide** relative to the total area of all detected peaks in the chromatogram.

Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to confirm the molecular weight and fragmentation pattern, which aids in structural identification.

- Sample Preparation: Dissolve a small amount of **dipropenyl sulfide** in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

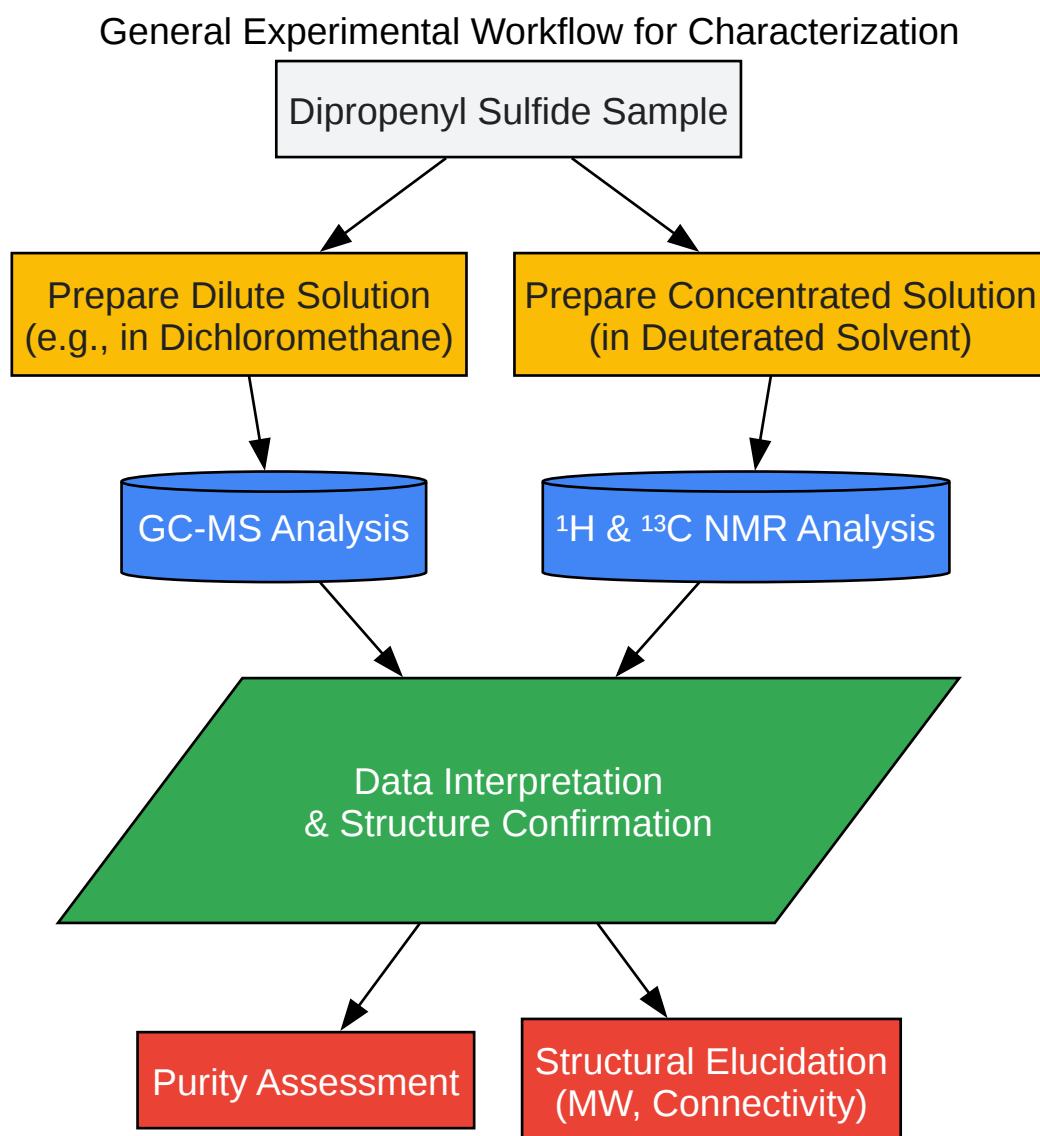
- Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., Quadrupole). The GC column can be an HP-5MS (30 m x 0.25 mm x 0.25 μ m).
- GC Conditions:
 - Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injection: 1 μ L with a split ratio of 20:1.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to **dipropenyl sulfide** in the total ion chromatogram. Analyze its mass spectrum to find the molecular ion peak (M^+) and compare the observed fragmentation pattern with known spectra or theoretical fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for detailed structural confirmation by analyzing the chemical environment of ^1H and ^{13}C nuclei.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire standard 1D spectra for ^1H and ^{13}C . If necessary, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.

- **Data Analysis:** Analyze the chemical shifts, integration values, and coupling patterns in the ^1H spectrum and the chemical shifts in the ^{13}C spectrum to confirm the propenyl structure and its attachment to the sulfur atom.



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Caption: Workflow for the characterization of **dipropenyl sulfide**.

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References

- 1. Di-1-propenyl sulfide | C₆H₁₀S | CID 5370448 - PubChem [pubchem.ncbi.nlm.nih.gov]
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